molecular formula C16H14BrFN2O2S B3677324 3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide

3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B3677324
M. Wt: 397.3 g/mol
InChI Key: PKIQNVXMGNRLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is a compound that has gained attention in the field of scientific research due to its potential therapeutic properties. It is a member of the benzamide family and has been studied for its potential use in treating various diseases and conditions. In

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for movement and mood regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide have been studied in various animal models. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood regulation. It has also been shown to decrease the levels of certain inflammatory markers in the body, which can have a positive effect on various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential therapeutic properties. It has been shown to have anticancer and neuroprotective properties, which can be useful in studying various diseases and conditions. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide. One direction is to further explore its potential use in treating various diseases and conditions. Another direction is to study its mechanism of action in more detail, which can help in the development of new drugs. Additionally, the synthesis method of this compound can be optimized to improve its yield and solubility.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has been studied for its potential therapeutic properties in various diseases and conditions. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S/c1-2-22-14-8-3-10(9-13(14)17)15(21)20-16(23)19-12-6-4-11(18)5-7-12/h3-9H,2H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIQNVXMGNRLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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